![molecular formula C28H32N2O7 B3940938 1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate](/img/structure/B3940938.png)
1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate
Overview
Description
1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate, also known as DPPE, is a chemical compound that has been widely studied for its potential therapeutic applications.
Scientific Research Applications
1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been investigated for its potential therapeutic applications in a variety of areas, including cancer, neurodegenerative diseases, and psychiatric disorders. In cancer research, 1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In neurodegenerative disease research, 1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been studied for its neuroprotective effects and potential to improve cognitive function. In psychiatric disorder research, 1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been investigated for its anxiolytic and antidepressant properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is not fully understood, but it is believed to involve interactions with multiple molecular targets. 1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to modulate the activity of various enzymes and receptors, including phospholipase C, protein kinase C, and serotonin receptors. These interactions may contribute to the compound's effects on cell signaling, apoptosis, and neurotransmitter release.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to induce apoptosis through a variety of mechanisms, including activation of caspases and inhibition of NF-κB signaling. In animal models, 1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to inhibit tumor growth and metastasis, as well as improve cognitive function and reduce anxiety-like behavior. However, the exact mechanisms underlying these effects are still being investigated.
Advantages and Limitations for Lab Experiments
1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized synthesis method. However, there are also some limitations to its use. 1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is a relatively complex compound, and its mechanism of action is not fully understood. Additionally, its effects may vary depending on the cell type or animal model being used, which can make it difficult to compare results across studies.
Future Directions
There are several potential future directions for research on 1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. One area of interest is the development of more specific and potent 1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate analogs that can target specific molecular pathways. Another area of interest is the investigation of 1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate's effects on other disease states, such as inflammation and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate and its potential clinical applications.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3.C2H2O4/c1-29-25-12-11-22(18-26(25)30-2)20-28-15-13-27(14-16-28)19-21-7-6-10-24(17-21)31-23-8-4-3-5-9-23;3-1(4)2(5)6/h3-12,17-18H,13-16,19-20H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEYOSITNLGVBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.